molecular formula C17H22N2O4 B2616214 N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2200495-68-5

N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2616214
CAS RN: 2200495-68-5
M. Wt: 318.373
InChI Key: XMRJVNCIQUZJCD-UHFFFAOYSA-N
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Description

“N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide” is a chemical compound with the molecular formula C21H35IN4O2S . It has been identified as an anti-androgen that effectively suppresses growth of both androgen-dependent and androgen-independent prostate cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps in the synthesis process is the removal of the N-sulfinyl auxiliary which leads to amine 16. This amine, upon treatment with n-BuLi, cyclizes easily into isoquinolone 17 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 534.498 Da . It contains several functional groups, including two methoxy groups, an isoquinoline group, and an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One of the key reactions is the cyclization of amine 16 into isoquinolone 17 .

Mechanism of Action

This compound acts as an androgen receptor (AR) antagonist . It has been shown to potentiate the cytotoxicity of a typical P-glycoprotein substrate paclitaxel in human and murine multidrug resistance lines .

properties

IUPAC Name

N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-5-16(20)18(2)11-17(21)19-7-6-12-8-14(22-3)15(23-4)9-13(12)10-19/h5,8-9H,1,6-7,10-11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRJVNCIQUZJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide

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